molecular formula C14H19ClN6O3 B10927271 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide

Cat. No.: B10927271
M. Wt: 354.79 g/mol
InChI Key: BXEZRRBUTVWOFP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide is a complex organic compound that features a pyrazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the pyrazole ring, along with the propanamide moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration and Chlorination: The pyrazole ring is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids, followed by chlorination using thionyl chloride or phosphorus pentachloride.

    Amide Formation: The final step involves the reaction of the chlorinated and nitrated pyrazole with an appropriate amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Formation of 3-(4-amino-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in covalent binding with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide:

Uniqueness

The presence of both chloro and nitro groups in 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H19ClN6O3

Molecular Weight

354.79 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C14H19ClN6O3/c1-4-20-10(3)11(7-16-20)9(2)17-13(22)5-6-19-8-12(15)14(18-19)21(23)24/h7-9H,4-6H2,1-3H3,(H,17,22)

InChI Key

BXEZRRBUTVWOFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(C)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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